![molecular formula C8H8N4O2 B13014468 methyl3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate](/img/structure/B13014468.png)
methyl3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate
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Overview
Description
Methyl 3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate is a nitrogen-containing heterocyclic compound. This compound is part of the pyrazolopyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for methyl 3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline. This reaction is catalyzed by amorphous carbon-supported sulfonic acid (AC-SO3H) in ethanol at room temperature. The reaction proceeds through a sequential opening/closing cascade reaction, providing the desired product with moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of solid catalysts like AC-SO3H, which are cost-effective, non-toxic, and stable, can be scaled up for industrial applications. The simplicity and efficiency of the reaction conditions make this method suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Biological Activities
Methyl 3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate has shown promising biological activities, particularly in the following areas:
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyrazines exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with this core structure have demonstrated potent inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. One study reported that certain derivatives exhibited IC50 values in the low micromolar range against CDK2 and CDK9, indicating their potential as anticancer agents .
Anti-inflammatory Properties
Some studies have highlighted the anti-inflammatory properties of pyrazolo[3,4-b]pyrazines. These compounds may inhibit pathways involved in inflammation, making them candidates for treating inflammatory diseases. Their ability to modulate nitric oxide production and cytokine release has been documented .
Neuroprotective Effects
Recent investigations suggest that methyl 3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate may possess neuroprotective effects. This is particularly relevant in conditions like Alzheimer's disease, where modulation of neuroinflammatory pathways could provide therapeutic benefits .
Material Science Applications
Beyond biological applications, methyl 3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate has potential uses in material science:
Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic semiconductors and photovoltaic devices. Its ability to form stable thin films can enhance charge transport properties in organic light-emitting diodes (OLEDs) and solar cells .
Sensors
Due to its chemical reactivity and stability, this compound can also be utilized in sensor technology. It may serve as a sensing material for detecting various analytes through electrochemical methods .
Case Studies
Several case studies illustrate the applications and effectiveness of methyl 3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate:
Mechanism of Action
The mechanism of action of methyl 3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an inhibitor of tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. By inhibiting these kinases, the compound can potentially prevent the growth of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyrazine derivatives such as:
- Ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
- 3-methyl-5-(o-tolylamino)-1H-pyrazole-4-carboxylic acid
Uniqueness
Methyl 3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to act as a TRK inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research and development .
Biological Activity
Methyl 3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Methyl 3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate is characterized by a unique substitution pattern that influences its chemical reactivity and biological activity. The presence of the methyl group at the 3-position enhances its interaction with biological targets, potentially affecting pharmacokinetic properties.
The biological activity of methyl 3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate is primarily attributed to its ability to interact with specific molecular targets. These interactions may involve:
- Hydrogen Bonding : The compound can form hydrogen bonds with various biological molecules, influencing their activity.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could modulate receptor activity, thereby affecting signal transduction pathways.
Biological Activities
Research indicates that methyl 3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate exhibits several biological activities:
- Antibacterial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential as an antibacterial agent.
- Antiviral Activity : Preliminary findings indicate efficacy against viral infections, warranting further investigation into its mechanisms.
- Antifungal Effects : The compound has demonstrated antifungal properties in various assays.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of methyl 3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate. Key findings include:
Substituent Position | Effect on Activity |
---|---|
3-Methyl | Enhances receptor binding |
5-Carboxyl | Increases solubility and bioavailability |
Additional Alkyl Groups | Modulates potency against specific targets |
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial effects of methyl 3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antibacterial potential. Further testing revealed that the compound disrupted bacterial cell wall synthesis.
Case Study 2: Antiviral Properties
In vitro studies assessed the antiviral activity of the compound against influenza virus strains. Results showed a reduction in viral replication by up to 70% at concentrations of 50 µg/mL. Mechanistic studies suggested that the compound interferes with viral entry into host cells.
Properties
Molecular Formula |
C8H8N4O2 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
methyl 3-methyl-2H-pyrazolo[3,4-b]pyrazine-5-carboxylate |
InChI |
InChI=1S/C8H8N4O2/c1-4-6-7(12-11-4)9-3-5(10-6)8(13)14-2/h3H,1-2H3,(H,9,11,12) |
InChI Key |
QYQHKJBWMQNMMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)N=CC(=N2)C(=O)OC |
Origin of Product |
United States |
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